molecular formula C19H18ClN3O2 B3909613 1-(4-chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide

1-(4-chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide

Cat. No. B3909613
M. Wt: 355.8 g/mol
InChI Key: DODVQLHRHSDVTE-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide, also known as C16H17ClN2O2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(4-Chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of various cancer-related enzymes, such as topoisomerase and protein kinase C.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to possess significant antioxidant properties, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-Chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide in lab experiments is its broad range of therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a versatile tool for studying various diseases. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its potential therapeutic applications.

Future Directions

The potential therapeutic applications of 1-(4-Chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide are vast and varied. Future research should focus on elucidating the exact mechanism of action of the compound and identifying its molecular targets. Additionally, the compound should be further studied for its potential use in combination therapy with other drugs. Finally, the compound should be evaluated for its potential use in clinical trials for the treatment of various diseases.

Scientific Research Applications

1-(4-Chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to possess significant antioxidant properties.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-2-4-14(5-3-13)11-21-22-19(25)15-10-18(24)23(12-15)17-8-6-16(20)7-9-17/h2-9,11,15H,10,12H2,1H3,(H,22,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODVQLHRHSDVTE-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
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1-(4-chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
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1-(4-chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
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1-(4-chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
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1-(4-chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide
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1-(4-chlorophenyl)-N'-(4-methylbenzylidene)-5-oxo-3-pyrrolidinecarbohydrazide

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